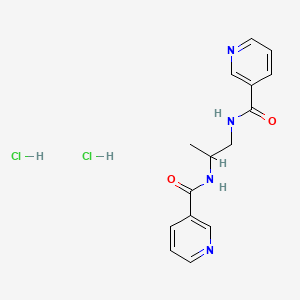
Nicaraven dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicaraven dihydrochloride is a synthetic compound known for its hydroxyl radical scavenging properties. It is primarily being developed for the treatment of cerebrovascular diseases, including cerebral stroke and subarachnoid hemorrhage . The compound has shown promise due to its ability to scavenge hydroxyl radicals under physiological conditions and its high permeability through the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicaraven dihydrochloride can be synthesized through a multi-step process involving the reaction of nicotinamide with various reagents. One common method involves dissolving collagen in acetic acid and then adding Nicaraven at different concentrations (2 w/w%, 4 w/w%, and 6 w/w%) to the polymeric solution . The resulting solution is then electrospun to produce Nicaraven-loaded scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the electrospinning technique used in laboratory settings could potentially be scaled up for industrial production, ensuring consistent quality and concentration of the compound in the final product .
Chemical Reactions Analysis
Types of Reactions
Nicaraven dihydrochloride undergoes various chemical reactions, including oxidation and reduction. It is particularly noted for its ability to scavenge hydroxyl radicals, which are highly reactive species that can cause significant cellular damage .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acetic acid for dissolving collagen and various oxidizing agents for generating hydroxyl radicals . The reactions are typically carried out under physiological conditions to mimic in vivo environments .
Major Products Formed
The major products formed from reactions involving this compound are primarily related to its antioxidant activity. These include reduced forms of reactive oxygen species and stabilized radical species .
Scientific Research Applications
Nicaraven dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
Nicaraven dihydrochloride exerts its effects primarily through its ability to scavenge hydroxyl radicals. This activity helps to reduce oxidative stress and protect cells from damage. The compound has a high permeability through the blood-brain barrier, making it effective in treating cerebrovascular diseases . It also modulates various signaling pathways, including the p38 MAPK pathway, which is involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(nicotinamido)propane: Another hydroxyl radical scavenger with similar properties to Nicaraven.
Deferoxamine: A well-known hydroxyl radical scavenger used in various medical applications.
Uniqueness
Nicaraven dihydrochloride is unique due to its high permeability through the blood-brain barrier and its specific activity as a hydroxyl radical scavenger under physiological conditions . This makes it particularly effective in treating cerebrovascular diseases and mitigating oxidative stress-related damage .
Properties
CAS No. |
1158520-62-7 |
|---|---|
Molecular Formula |
C15H18Cl2N4O2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C15H16N4O2.2ClH/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12;;/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21);2*1H |
InChI Key |
OBORDVXFXYGFAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




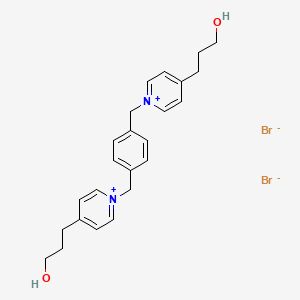
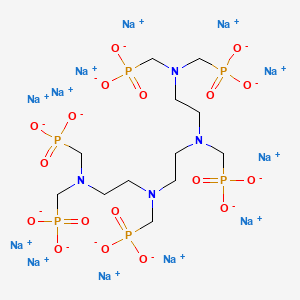

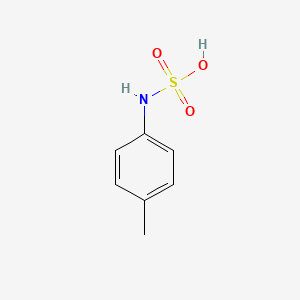
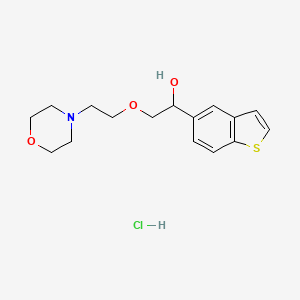
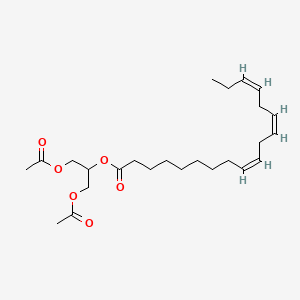

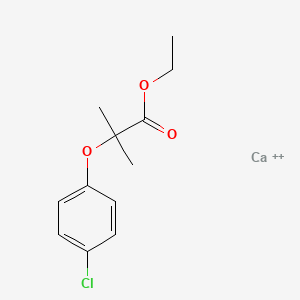
![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)



